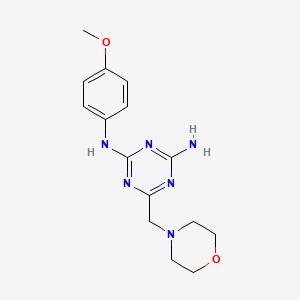![molecular formula C19H18BrN3O5 B5518716 N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5518716.png)
N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of organic molecules characterized by the presence of a benzodioxine core and a complex arrangement of substituents including bromo, methoxy, and hydrazino groups. Such compounds are of interest due to their potential for diverse biological activities and their utility in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multi-step reactions starting from simpler precursors. For related compounds, common steps include the formation of benzylidene derivatives through condensation reactions, followed by further functionalization to introduce additional groups such as methoxy, bromo, or hydrazino units. The exact synthesis route can vary based on the desired substituents and the starting materials available (Rasool Khan et al., 2018).
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups. Benzylidene derivatives are known to participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the reacting partners and the specific conditions applied. The bromo and methoxy groups can direct further functionalization reactions, while the hydrazino moiety might be involved in the formation of hydrazone derivatives or participate in redox reactions (Y. Hirokawa et al., 2000).
Scientific Research Applications
Antimicrobial Applications
Studies on benzamide derivatives, such as those incorporating benzylidene-hydrazinocarbonyl motifs, have shown significant antimicrobial activity. For example, novel molecules with antifungal activity were synthesized, showing strong inhibition against phyto-pathogenic fungi and yeast, indicating the potential of such structures in developing new antifungal agents (Ienascu et al., 2018).
Anticancer Applications
Related compounds have been evaluated for their anticancer properties. For instance, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were synthesized and screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some of these compounds showed promising results, indicating the potential of such chemical structures in cancer treatment (Bekircan et al., 2008).
Photodynamic Therapy
Compounds with similar structural features have been studied for their photophysical and photochemical properties, relevant for photodynamic therapy applications. A study on new zinc phthalocyanine derivatives substituted with benzene sulfonamide groups containing Schiff base showed significant singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Material Science Applications
The synthesis and characterization of benzamide derivatives also have implications in material science, particularly in the development of new materials with specific optical or chemical properties. For instance, the synthesis of novel pyrimidine and fused pyrimidine derivatives offers insight into the design of materials with potential applications in electronics or photonics (Mahmoud et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O5/c1-26-15-5-3-14(20)8-13(15)10-22-23-18(24)11-21-19(25)12-2-4-16-17(9-12)28-7-6-27-16/h2-5,8-10H,6-7,11H2,1H3,(H,21,25)(H,23,24)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFYFZREFVYLKH-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)
![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)



![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5518696.png)

![4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)


